molecular formula C21H18FN3O4 B4511591 N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4511591
M. Wt: 395.4 g/mol
InChI Key: YRJSOOLQZVHMJY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-acetamide hybrid compound. Its structure comprises a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an acetamide moiety linked to a 3-acetylphenyl group.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-13(26)14-4-3-5-16(10-14)23-20(27)12-25-21(28)9-8-18(24-25)17-7-6-15(22)11-19(17)29-2/h3-11H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJSOOLQZVHMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

(a) Y041-4990 and Y041-4994 ()

These compounds share the 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide backbone but differ in the N-linked substituent:

  • Y041-4990 : N-(6-methylheptan-2-yl), Mol. Wt. 389.47
  • Y041-4994 : N-(4-phenylbutan-2-yl), Mol. Wt. 409.46
(b) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

This compound features a dichlorinated pyridazinone core and an azepane-sulfonyl substituent. The dichloro substitution enhances electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to the target compound’s fluoro-methoxy substitution .

Modifications to the Acetamide Linker

(a) Antipyrine/Pyridazinone Hybrids ()

Compounds like 6c (N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(4-fluorophenylpiperazinyl)-6-oxopyridazinyl]acetamide) replace the 3-acetylphenyl group with antipyrine-derived moieties. These hybrids exhibit dual C=O stretching vibrations (IR: 1665–1711 cm⁻¹), suggesting enhanced conformational rigidity compared to the target compound’s acetylphenyl group .

(b) N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazinyl}acetamide (8a) ()

The bromophenyl substituent and methylthio-benzyl group introduce strong electron-withdrawing and sulfur-mediated hydrophobic interactions, respectively. However, the low synthesis yield (10%) for 8a contrasts with the target compound’s likely optimized synthesis (based on similar methods in , which achieved 79% yields) .

Functional Group Influence on Physicochemical Properties

Compound Key Substituents Molecular Weight Notable Features
Target Compound 4-fluoro-2-methoxyphenyl, 3-acetylphenyl Not provided Balanced hydrophobicity, H-bond donors
Y041-4990 () 6-methylheptan-2-yl 389.47 High alkyl flexibility
Y041-4994 () 4-phenylbutan-2-yl 409.46 Increased steric bulk
6c () Antipyrine, fluorophenylpiperazinyl Not provided Dual C=O groups, rigid structure
N-(3-ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazinyl}acetamide () Pyrrolidine-sulfonyl, ethylphenyl Not provided Enhanced sulfonamide-mediated solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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